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molecular formula C10H15NO2S B1332431 tert-butyl N-(5-methylthiophen-2-yl)carbamate CAS No. 62188-21-0

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Cat. No. B1332431
M. Wt: 213.3 g/mol
InChI Key: MRPLSXXSBGWVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101645B2

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (5 g, 35.2 mmol) in tert-butanol (99 mL) was added Et3N (3.91 g, 38.7 mmol) and diphenyl phosphoryl azide (10.65 g, 38.7 mmol). The reaction mixture was heated to 65° C. for 4 h, then refluxed for 4 h. The volatiles were removed under reduced pressure and the residual crude material was purified by flash chromatography on silica gel (DCM/MeOH: 98/2) to give the title compound (7 g, 75%): 1HNMR (DMSO) δ 10.10 (s, 1H), 6.43 (d, J=2 Hz, 1H), 6.29 (d, J=2 Hz, 1H), 2.30 (s, 3H), 1.42 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C[C:2]1[S:6][C:5]([C:7](O)=O)=[CH:4][CH:3]=1.CC[N:12]([CH2:15]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.[C:34]([OH:38])([CH3:37])([CH3:36])[CH3:35]>>[CH3:7][C:5]1[S:6][C:2]([NH:12][C:15](=[O:24])[O:38][C:34]([CH3:37])([CH3:36])[CH3:35])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
3.91 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
99 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual crude material was purified by flash chromatography on silica gel (DCM/MeOH: 98/2)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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